

Introduction to the Benzothiazole Scaffold and 2-Methylbenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylbenzo[d]thiazole-5-carbonitrile

Cat. No.: B1602028

[Get Quote](#)

The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a privileged scaffold in medicinal chemistry.^{[1][2][3]} Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.^{[2][4]} Derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, neuroprotective, and diagnostic agents.^{[1][2]}

2-Methylbenzo[d]thiazole-5-carbonitrile represents a strategically functionalized member of this class. The key features are:

- The 2-methyl group: This small alkyl group can influence the steric and electronic profile of the molecule, potentially enhancing binding affinity to specific biological targets.
- The 5-carbonitrile (-C≡N) group: This electron-withdrawing group is a versatile chemical handle. It can participate in various chemical transformations to build more complex molecules, act as a hydrogen bond acceptor in ligand-receptor interactions, and is a common feature in many bioactive compounds.

This combination makes **2-Methylbenzo[d]thiazole-5-carbonitrile** a valuable building block for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.^[5]

Physicochemical Properties and Characterization

The fundamental properties of **2-Methylbenzo[d]thiazole-5-carbonitrile** are summarized below. Characterization is typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure identity and purity.[6]

Property	Value	Source
CAS Number	90418-93-2	[6][7][8]
Molecular Formula	C ₉ H ₆ N ₂ S	[5][7]
Molecular Weight	174.22 g/mol	[7][9]
IUPAC Name	2-methyl-1,3-benzothiazole-5-carbonitrile	N/A
Appearance	N/A (Typically a solid)	[5]
Purity	≥95-97% (Varies by supplier)	[5][7][8]
Isomeric SMILES	CC1=NC2=C(S1)C=CC(=C2)C#N	[7]

Synthesis and Mechanistic Rationale

The synthesis of 2-methylbenzothiazole derivatives is well-established in chemical literature. A common and efficient method involves the condensation and cyclization of a substituted 2-aminothiophenol with an acetylating agent, such as acetic anhydride in glacial acetic acid.[10] This approach provides a direct route to the 2-methylbenzothiazole core.

Experimental Protocol: Synthesis of **2-Methylbenzo[d]thiazole-5-carbonitrile**

This protocol is based on established methods for 2-methylbenzothiazole synthesis.[10]

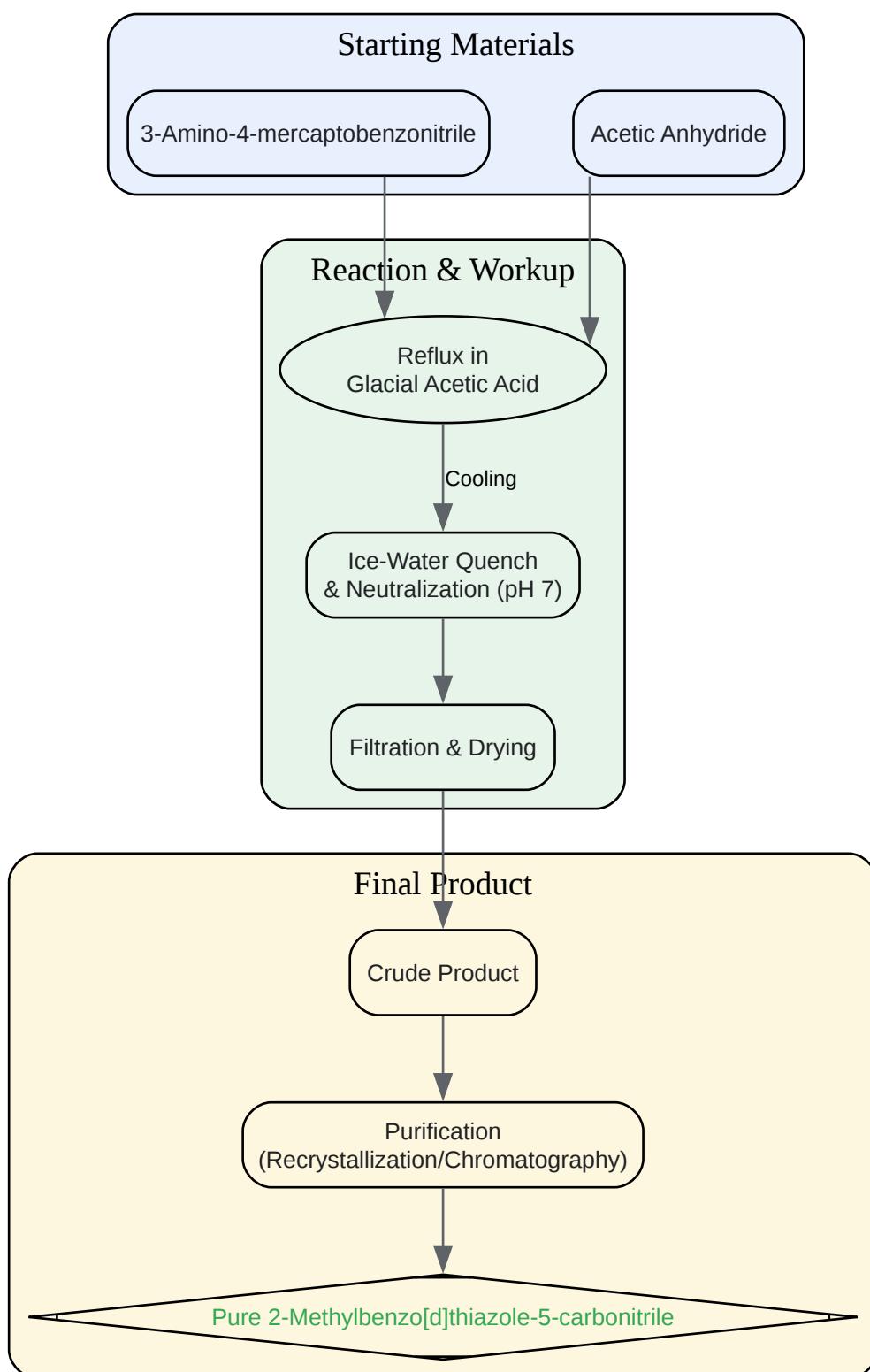
Step 1: Reaction Setup

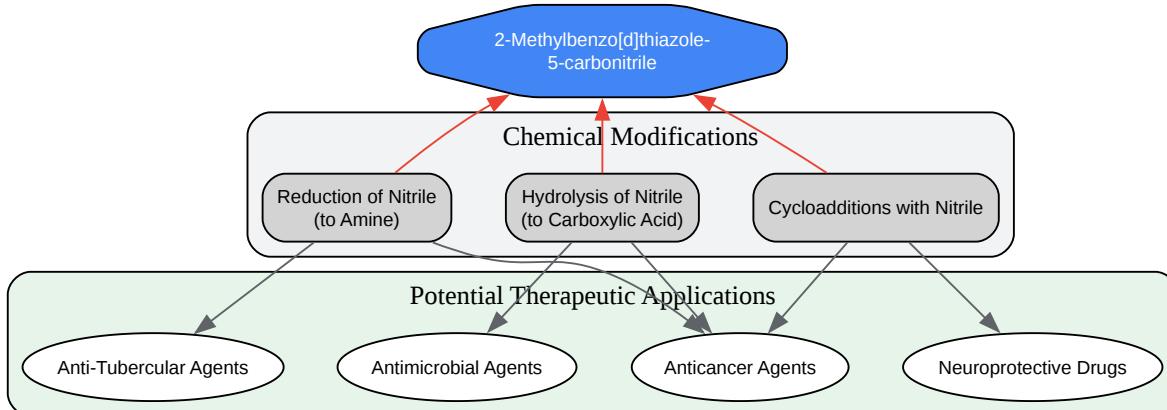
- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 equivalent of 3-amino-4-mercaptopbenzonitrile.

- Add glacial acetic acid as the solvent (approx. 10 mL per gram of starting material).
- Stir the mixture to achieve a suspension.

Step 2: Acetylation and Cyclization

- Slowly add 2.0 equivalents of acetic anhydride to the reaction mixture. Causality: Acetic anhydride serves as the source of the acetyl group which, after initial N-acetylation, facilitates the intramolecular cyclization to form the thiazole ring.
- Heat the reaction mixture to reflux (approximately 120-130 °C) for 1.5 to 3 hours. Causality: The elevated temperature provides the necessary activation energy for the dehydration and ring-closure steps.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).


Step 3: Workup and Isolation


- Once the reaction is complete, allow the mixture to cool to room temperature.
- Carefully pour the reaction mixture into an ice-water bath. This will precipitate the crude product.
- Adjust the pH of the aqueous solution to ~7.0 using a 5% sodium hydroxide solution. Causality: Neutralization quenches any remaining acetic acid and ensures the product is in its neutral, less soluble form for efficient isolation.
- Filter the resulting solid precipitate using a Büchner funnel and wash with cold water.
- Dry the crude product under vacuum.

Step 4: Purification

- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final, pure **2-Methylbenzo[d]thiazole-5-carbonitrile**.

Visualization of Synthetic Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methylbenzo[d]thiazole-5-carbonitrile, CasNo.90418-93-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 6. 90418-93-2|2-Methylbenzo[d]thiazole-5-carbonitrile|BLD Pharm [bldpharm.com]
- 7. cenmed.com [cenmed.com]
- 8. 2-Methylbenzo[d]thiazole-5-carbonitrile - 杂环化合物 - 西典实验 [seedior.com]

- 9. 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 10. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Introduction to the Benzothiazole Scaffold and 2-Methylbenzo[d]thiazole-5-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602028#2-methylbenzo-d-thiazole-5-carbonitrile-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com